(S)-2-Amino-2-(2-chlorophenyl)acetic acid
Overview
Description
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a chiral amino acid derivative with a molecular formula of C8H8ClNO2. This compound is of interest due to its unique structural features, which include an amino group, a carboxylic acid group, and a chlorinated aromatic ring. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of 2-chlorobenzaldehyde with glycine in the presence of a chiral catalyst to form the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These can include the use of enzymatic resolution techniques or asymmetric synthesis using chiral auxiliaries. The choice of method depends on factors such as yield, purity, and cost of production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(S)-2-Amino-2-(2-chlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-chlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the chlorine atom on the aromatic ring.
2-Amino-2-(4-chlorophenyl)acetic acid: Has the chlorine atom in a different position on the aromatic ring.
2-Amino-2-(2-bromophenyl)acetic acid: Contains a bromine atom instead of chlorine.
Uniqueness
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is unique due to the specific position of the chlorine atom on the aromatic ring, which can influence its reactivity and interactions with molecular targets. This structural feature can lead to different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-chlorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZLNPFTRQPSF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363563 | |
Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141315-50-6 | |
Record name | (αS)-α-Amino-2-chlorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141315-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the method described in the paper "Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester"? []
A1: This paper presents a novel, single-step synthesis of L-2-chlorophenylglycine, a key intermediate in the production of the antiplatelet drug clopidogrel. [] The method utilizes o-chlorobenzaldehyde and chloroform in the presence of a phase transfer catalyst and ammonia water. [] This approach offers several advantages over previous methods:
- Increased Yield: The single-step process leads to a higher overall yield of L-2-chlorophenylglycine compared to multi-step alternatives. []
- Reduced Cost: The simplified synthesis contributes to a lower production cost for clopidogrel. []
- Enhanced Safety: This method avoids the use of toxic sodium cyanide, addressing safety concerns and environmental pollution associated with previous production methods. []
Q2: How is L-2-chlorophenylglycine used in organocatalysis? []
A2: L-2-chlorophenylglycine can be employed as a building block for modularly designed organocatalysts (MDOs). [] Specifically, when combined with quinidine thiourea, it forms an effective catalyst for the stereoselective Michael addition of ketones and aldehydes to maleimides. [] This reaction is valuable for synthesizing 3-substituted succinimides with high enantio- and diastereoselectivity. []
Q3: What insights into the structure of L-2-chlorophenylglycine have been revealed through spectroscopic studies? []
A3: Although the provided abstract does not offer specific details, it highlights the use of UV, IR, and Raman spectroscopy in conjunction with electronic structure calculations to investigate the structure of L-2-chlorophenylglycine. [] These techniques likely provide information about:
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